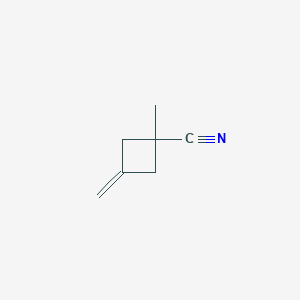

1-Methyl-3-methylenecyclobutanecarbonitrile

Description

BenchChem offers high-quality 1-Methyl-3-methylenecyclobutanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-methylenecyclobutanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-3-methylidenecyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-3-7(2,4-6)5-8/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFQEOQVRYWZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C)C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634233 | |

| Record name | 1-Methyl-3-methylidenecyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32082-16-9 | |

| Record name | 1-Methyl-3-methylidenecyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1-Methyl-3-methylenecyclobutanecarbonitrile

<Technical Guide >

Abstract

This guide provides a comprehensive technical overview of the synthesis and structural elucidation of 1-Methyl-3-methylenecyclobutanecarbonitrile, a valuable scaffold for medicinal chemistry and materials science. Cyclobutane motifs are increasingly recognized for their ability to impart favorable medicinal chemistry properties, such as conformational restriction and improved metabolic stability.[1][2] The presence of both a nitrile group and an exocyclic methylene unit on the cyclobutane core offers orthogonal reactivity for further functionalization, making this molecule a versatile building block. We present a robust synthetic strategy based on the well-established [2+2] cycloaddition of an allene with an activated alkene. This document details the underlying mechanistic principles, provides a step-by-step experimental protocol, and outlines a complete workflow for the spectroscopic characterization of the target molecule, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now a highly valued scaffold in modern drug discovery.[2][3] Its rigid, puckered three-dimensional structure provides a distinct advantage over planar aromatic rings or more flexible acyclic linkers by conformationally locking a molecule into a bioactive shape.[1][3] This pre-organization can lead to enhanced binding affinity and selectivity for biological targets.[1] Despite these benefits, cyclobutanes remain underutilized in medicinal chemistry, largely due to a perceived lack of accessible and versatile synthetic methods.[2]

The target molecule, 1-Methyl-3-methylenecyclobutanecarbonitrile, incorporates several key features:

-

A Quaternary Center: The C1 methyl group creates a stereochemically stable quaternary carbon, providing a defined exit vector for molecular growth.

-

Exocyclic Methylene Group: This strained C=C double bond is a reactive handle for a variety of chemical transformations, including oxidation, reduction, and addition reactions, enabling late-stage diversification.[4][5]

-

Nitrile Functionality: The cyano group is a versatile precursor to amines, carboxylic acids, and amides. It can also act as a hydrogen bond acceptor or a bioisostere for other functional groups in drug candidates.

This guide aims to provide a clear and actionable pathway for the synthesis and validation of this high-value building block.

Synthetic Strategy: A [2+2] Cycloaddition Approach

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a [2+2] cycloaddition reaction. This powerful transformation directly forms the four-membered ring by combining two unsaturated components. The most strategically sound precursors are identified as 2-cyano-1-propene (methacrylonitrile) and allene. This approach is favored due to the commercial availability of the starting materials and the well-documented reactivity of allenes in cycloaddition reactions.[6]

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis & Mechanistic Considerations

The thermal [2+2] cycloaddition of allene to acrylonitrile and its derivatives proceeds via a stepwise mechanism involving a biradical intermediate.[7][8] This is a consequence of the reaction being formally forbidden under thermal conditions by the Woodward-Hoffmann rules for a concerted [π2s + π2s] pathway.

The proposed mechanism is as follows:

-

Initiation: Thermal energy promotes the formation of a bond between the central carbon of allene and the β-carbon of methacrylonitrile. This is the rate-determining step and results in the formation of a distonic biradical intermediate.[7] The stability of this intermediate is enhanced by the resonance delocalization of one radical center by the nitrile group and the other by the allyl system.

-

Cyclization: The biradical intermediate rapidly collapses, forming the second carbon-carbon bond to yield the four-membered ring product.

This stepwise pathway explains the observed regioselectivity, where the central carbon of the allene consistently adds to the terminus of the activated alkene.[7]

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the cycloaddition of allenes and acrylonitriles.[9][10]

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier Example |

| Methacrylonitrile | ≥99%, contains MEHQ as inhibitor | Sigma-Aldrich |

| Allene | ≥97% | Sigma-Aldrich |

| Hydroquinone | Reagent grade | VWR |

| Toluene | Anhydrous, ≥99.8% | Acros Organics |

| High-Pressure Autoclave | Stainless steel, capable of >250 °C and >50 bar | Parr Instrument Co. |

| Rotary Evaporator | Standard laboratory grade | Büchi |

| Fractional Distillation | Vigreux column, vacuum-jacketed | Kimble |

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure

-

Reactor Charging: To a 250 mL stainless steel high-pressure autoclave, add methacrylonitrile (e.g., 0.5 mol), toluene (50 mL), and hydroquinone (0.1 g).

-

Causality: Toluene serves as a solvent to maintain a liquid phase at high temperatures. Hydroquinone is a radical scavenger that inhibits the polymerization of the alkene starting material, which is a major potential side reaction at elevated temperatures.

-

-

Sealing and Inerting: Seal the autoclave securely. Purge the vessel three times with dry nitrogen to remove oxygen, which can promote unwanted side reactions.

-

Introduction of Allene: Cool the autoclave in a dry ice/acetone bath. Carefully condense a molar excess of allene gas (e.g., 1.0 mol) into the reactor from a lecture bottle or transfer cylinder.

-

Causality: A molar excess of the more volatile component (allene) is used to drive the reaction towards the product and compensate for any loss due to its high vapor pressure.

-

-

Reaction: Place the autoclave in a heating mantle behind a safety shield. Heat the mixture to 220-240 °C and maintain this temperature for 12-16 hours. The internal pressure will rise significantly.

-

Trustworthiness: Monitor the temperature and pressure throughout the reaction. The reaction time is critical; insufficient time leads to low conversion, while excessive time can promote polymerization and byproduct formation.

-

-

Workup: After cooling the reactor to ambient temperature, carefully vent the excess pressure in a well-ventilated fume hood. Open the autoclave and transfer the liquid contents.

-

Purification: Concentrate the crude reaction mixture on a rotary evaporator to remove the toluene solvent. The resulting oil is then purified by vacuum fractional distillation to separate the desired product from unreacted starting materials and higher-boiling oligomeric byproducts. The parent compound, 3-methylenecyclobutanecarbonitrile, has a boiling point of 85-87 °C at 15 mmHg; the target compound is expected to boil at a slightly higher temperature.

Characterization and Structural Elucidation

Rigorous spectroscopic analysis is required to confirm the identity and purity of the synthesized 1-Methyl-3-methylenecyclobutanecarbonitrile.

Caption: Analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. The expected chemical shifts are predicted based on standard values for cyclobutane derivatives and functionalized alkanes.[11][12][13][14]

| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| Methylene Protons | ~5.0 - 5.2 | Singlet (broad) | 2H | =CH₂ |

| Ring Protons | ~2.8 - 3.2 | Multiplet | 4H | -CH₂- (ring) |

| Methyl Protons | ~1.5 | Singlet | 3H | -CH₃ |

| ¹³C NMR | Predicted Shift (ppm) | Assignment |

| Nitrile Carbon | ~120 | -C≡N |

| Alkene C (quat) | ~140 | C=CH₂ |

| Alkene C (term) | ~110 | C=CH₂ |

| Ring C (quat) | ~40 | C-CH₃ |

| Ring C (methylene) | ~35 | -CH₂- (ring) |

| Methyl Carbon | ~25 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[15]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinylic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| ~2245 | Medium, Sharp | C≡N stretch (nitrile)[16] |

| ~1670 | Medium | C=C stretch (exocyclic alkene)[17][18] |

| ~895 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.[19][20][21]

| m/z Value | Assignment | Notes |

| 107 | [M]⁺ (Molecular Ion) | Corresponds to the molecular formula C₇H₉N. |

| 79 | [M - C₂H₄]⁺ | Characteristic loss of ethene via cycloreversion of the cyclobutane ring.[20] |

| 66 | [M - CH₃CN]⁺ | Loss of acetonitrile. |

| 54 | [C₄H₆]⁺ | Fragment corresponding to isoprene. |

Conclusion and Outlook

This guide has detailed a reliable and well-precedented synthetic route to 1-Methyl-3-methylenecyclobutanecarbonitrile via a thermal [2+2] cycloaddition. The provided experimental and characterization workflows establish a self-validating system for producing and confirming this valuable chemical building block. The unique combination of a strained, three-dimensional core with orthogonal reactive handles (nitrile and methylene) makes this compound an attractive starting point for the synthesis of novel probes, fragment libraries, and lead candidates in drug discovery.[22] Future work could focus on developing catalytic, enantioselective versions of this cycloaddition to access chiral variants of this scaffold, further expanding its utility in medicinal chemistry.

References

-

Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

-

Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry. Available at: [Link]

-

Abraham, R. J., et al. (2012). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. Mass spectrum of cyclobutane. Available at: [Link]

-

Su, B., et al. (2023). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Chemical Science. Available at: [Link]

-

van der Westhuyzen, R., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. Available at: [Link]

-

Cativiela, C., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. Available at: [Link]

-

Tyndall, J. D. A., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available at: [Link]

-

Wang, X., et al. (2023). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. Chemical Science. Available at: [Link]

-

Bernstein, M. P., et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal. Available at: [Link]

-

NIST. Cyclobutane Mass Spectrum. NIST WebBook. Available at: [Link]

-

PubChem. 3-Methylenecyclobutanecarbonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Skancke, P. N. (1992). Cycloaddition of Acrylonitrile to Allene: Computed Reaction Path (AM1) and Intramolecular Secondary Isotope Effect. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Doc Brown's Chemistry. 1H NMR spectrum of cyclobutane. Available at: [Link]

-

Kan, L. S., et al. (1983). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. Biochemistry. Available at: [Link]

-

Ordóñez, M., et al. (2019). Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Applications. Molecules. Available at: [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum of cyclobutane. Available at: [Link]

-

BTC. (2025). What are the mass spectrometry characteristics of cyclobutanol? Blog. Available at: [Link]

-

Malacria, M., et al. (2016). Allenes, versatile unsaturated motifs in transition-metal-catalysed [2+2+2] cycloaddition reactions. Chemical Society Reviews. Available at: [Link]

-

ResearchGate. Chemistry of methylenecyclobutane. Available at: [Link]

-

Murray-Green, M. (2017). Nitriles IR Spectra and alkenes. YouTube. Available at: [Link]

-

Chemistry World. (2023). Copper catalyst behind general strategy for synthesising methylenecyclobutane compounds. Available at: [Link]

-

Alabugin, I. V., et al. (2025). Photochemical Generation of Allenes from Phenanthrene-Based Methylenecyclobutanes. The Journal of Organic Chemistry. Available at: [Link]

-

Alabugin, I. V., et al. (2015). Photochemical Generation of Allenes from Phenanthrene-Based Methylenecyclobutanes. PubMed Central. Available at: [Link]

-

de Meijere, A., et al. (2009). Exploiting [2+2] cycloaddition chemistry: achievements with allenes. Chemical Society Reviews. Available at: [Link]

-

Gordon, M. S., et al. (2002). Cycloaddition Reactions of Acrylonitrile on the Si(100)-2×1 Surface. Journal of the American Chemical Society. Available at: [Link]

-

Skancke, P. N. (1992). Cycloaddition of acrylonitrile to allene: computed reaction path (AM1) and intramolecular secondary isotope effect. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

- Google Patents. (2002). Method of synthesis of methylenecyclobutane carbonitrile.

-

ChemSynthesis. 1-methyl-2,3-dimethylenecyclobutanecarbonitrile. Available at: [Link]

-

Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. Available at: [Link]

-

LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

NC State University Libraries. (n.d.). Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01103H [pubs.rsc.org]

- 5. Copper catalyst behind general strategy for synthesising methylenecyclobutane compounds | Research | Chemistry World [chemistryworld.com]

- 6. Exploiting [2+2] cycloaddition chemistry: achievements with allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Cycloaddition of acrylonitrile to allene: computed reaction path (AM1) and intramolecular secondary isotope effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Cycloaddition of acrylonitrile to allene: computed reaction path (AM1) and intramolecular secondary isotope effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile - Google Patents [patents.google.com]

- 10. 3-Methylenecyclobutanecarbonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. youtube.com [youtube.com]

- 16. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. What are the mass spectrometry characteristics of cyclobutanol? - Blog [btcpharmtech.com]

- 22. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic data of 1-Methyl-3-methylenecyclobutanecarbonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-3-methylenecyclobutanecarbonitrile

Introduction: The Structural Imperative

1-Methyl-3-methylenecyclobutanecarbonitrile is a saturated carbocyclic compound featuring several key functional groups: a nitrile, an exocyclic double bond, and a quaternary, methyl-substituted carbon. The strained four-membered ring adds structural complexity. Accurate structural confirmation is paramount for any research or development application, and this is achieved primarily through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the predicted spectroscopic data for this molecule and the experimental protocols required to obtain it.

The core challenge in characterizing this molecule lies in the unambiguous assignment of signals, particularly within the strained cyclobutane ring. The following sections provide a predictive framework for these assignments, grounded in established principles of chemical spectroscopy.

Predicted Spectroscopic Data

A thorough analysis of the molecular structure allows for the prediction of its key spectroscopic features. These predictions are essential for guiding spectral acquisition and interpretation.

Molecular Structure and Atom Numbering

To facilitate spectral assignment, the atoms of 1-Methyl-3-methylenecyclobutanecarbonitrile are numbered as follows:

Caption: Workflow for Spectroscopic Characterization.

Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 1-Methyl-3-methylenecyclobutanecarbonitrile.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS). CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its single, easily identifiable residual solvent peak. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak linewidth (<0.5 Hz).

-

Acquire a standard one-pulse ¹H spectrum with the following parameters:

-

Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 (to achieve adequate signal-to-noise).

-

-

-

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency (e.g., 101 MHz for a 400 MHz instrument).

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Key parameters:

-

Pulse Angle: 30 degrees.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Reference the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Integrate the ¹H signals and analyze the multiplicities (splitting patterns) to determine proton counts and neighboring relationships.

-

Compare the observed chemical shifts to the predicted values.

-

Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

As the compound is expected to be a liquid, the Attenuated Total Reflectance (ATR) method is most convenient. * Place a single drop of the neat liquid onto the crystal of the ATR accessory.

-

-

Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Analysis:

-

Label the major peaks and compare their wavenumbers to the predicted values for C≡N, C=C, and C-H stretching and bending vibrations.

-

Protocol: Mass Spectrometry

-

Instrumentation:

-

A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal as it provides separation from any potential impurities and delivers a clean mass spectrum.

-

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

-

Acquisition (GC-MS):

-

Inject 1 µL of the solution into the GC.

-

Use a standard non-polar column (e.g., DB-5ms) and a temperature gradient (e.g., 50 °C to 250 °C at 10 °C/min) to ensure elution.

-

The mass spectrometer should be operated in Electron Ionization (EI) mode at 70 eV.

-

Scan a mass range from m/z 40 to 200.

-

-

Analysis:

-

Identify the peak corresponding to the molecular ion ([M]⁺).

-

Analyze the fragmentation pattern, identifying major fragment ions and proposing logical fragmentation pathways consistent with the molecule's structure.

-

Conclusion

This guide provides a predictive but comprehensive spectroscopic framework for the characterization of 1-Methyl-3-methylenecyclobutanecarbonitrile. By combining predicted data with robust, field-proven experimental protocols, researchers can confidently approach the structural elucidation of this and other novel chemical entities. The key to success lies not just in acquiring the data, but in understanding the causal relationships between molecular structure and spectral output, a principle that underpins all modern chemical analysis.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). Retrieved from [Link]

-

NIST. (n.d.). 3-Methylenecyclobutanenitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 3-Methylenecyclobutanenitrile - Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylenecyclobutanecarbonitrile. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

NIST. (n.d.). 3-Methylenecyclobutanenitrile - IR Spectrum Details. Retrieved from [Link]

- Google Patents. (n.d.). RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile.

-

PubChem. (n.d.). 1-Methyl-3-ethylcyclobutane. Retrieved from [Link]

An In-depth Technical Guide to 1-Methyl-3-methylenecyclobutanecarbonitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-methyl-3-methylenecyclobutanecarbonitrile, a unique small molecule with potential applications in medicinal chemistry and materials science. We will delve into its chemical identity, plausible synthetic routes, predicted spectroscopic characteristics, and the scientific rationale for its potential utility in drug development.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 1-methyl-3-methylidenecyclobutane-1-carbonitrile

Synonyms: 1-methyl-3-methylenecyclobutanecarbonitrile, 1-cyano-1-methyl-3-methylenecyclobutane

CAS Number: 32082-16-9

Molecular Formula: C₇H₉N

Molecular Weight: 107.15 g/mol

The structure, depicted below, features a four-membered cyclobutane ring, a key structural motif that imparts significant ring strain and a unique three-dimensional geometry. This core is substituted with a methyl group and a nitrile group at the C1 position, and an exocyclic methylene group at the C3 position.

Caption: Chemical structure of 1-methyl-3-methylidenecyclobutane-1-carbonitrile.

Rationale and Strategy for Synthesis

Step 1: Synthesis of 3-Methylenecyclobutanecarbonitrile

The precursor, 3-methylenecyclobutanecarbonitrile, can be synthesized via a [2+2] cycloaddition reaction between allene and acrylonitrile. This reaction is typically carried out at elevated temperatures and pressures.

Caption: Proposed synthesis of the precursor, 3-methylenecyclobutanecarbonitrile.

Hypothetical Experimental Protocol:

-

Reactor Setup: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, a thermocouple, and a pressure gauge is charged with acrylonitrile (2.0 equivalents) and a polymerization inhibitor (e.g., hydroquinone, 0.1 mol%).

-

Reactant Addition: The reactor is sealed and cooled to -78 °C. Allene (1.0 equivalent) is then condensed into the reactor.

-

Reaction Conditions: The reactor is heated to 200-250 °C and the pressure is monitored. The reaction is allowed to proceed for 12-16 hours with vigorous stirring.

-

Work-up and Purification: After cooling to room temperature, the excess allene is carefully vented. The reaction mixture is transferred to a round-bottom flask and the unreacted acrylonitrile is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield 3-methylenecyclobutanecarbonitrile.

Causality Behind Experimental Choices:

-

Excess Acrylonitrile: Using an excess of acrylonitrile helps to maximize the consumption of the more volatile and gaseous allene.

-

Polymerization Inhibitor: Acrylonitrile is prone to polymerization at elevated temperatures; the inhibitor prevents this side reaction.

-

High Temperature and Pressure: The [2+2] cycloaddition is a thermally demanding reaction that requires significant activation energy, hence the need for high temperature and pressure to achieve a reasonable reaction rate.

-

Fractional Distillation: This is a standard and effective method for purifying liquid organic compounds with different boiling points.

Step 2: α-Methylation of 3-Methylenecyclobutanecarbonitrile

The second step involves the deprotonation of the α-carbon to the nitrile group, followed by quenching the resulting carbanion with a methylating agent.

Caption: Proposed α-methylation of 3-methylenecyclobutanecarbonitrile.

Hypothetical Experimental Protocol:

-

Preparation of LDA: A solution of lithium diisopropylamide (LDA) is prepared in situ by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: A solution of 3-methylenecyclobutanecarbonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the carbanion.

-

Methylation: Methyl iodide (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 2-3 hours and then gradually warmed to room temperature overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-methyl-3-methylidenecyclobutane-1-carbonitrile.

Causality Behind Experimental Choices:

-

LDA as a Base: LDA is a strong, non-nucleophilic base, which is ideal for deprotonating the α-carbon of the nitrile without attacking the nitrile group itself.

-

Low Temperature (-78 °C): The reaction is carried out at low temperature to control the reactivity of the organolithium reagents and the resulting carbanion, minimizing side reactions.

-

Anhydrous Conditions: Organolithium reagents and carbanions are highly reactive towards protic solvents like water. Therefore, anhydrous solvents and an inert atmosphere are crucial for the success of the reaction.

-

Column Chromatography: This technique allows for the separation of the desired product from any unreacted starting material, byproducts, and impurities based on their polarity.

Spectroscopic Characterization (Predicted)

In the absence of experimentally acquired spectra, we can predict the key spectroscopic features of 1-methyl-3-methylidenecyclobutanecarbonitrile based on the known chemical shifts and absorption frequencies of its constituent functional groups and structurally similar molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and vinyl protons.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl protons (-CH₃) | 1.3 - 1.6 | Singlet | 3H |

| Cyclobutane methylene protons (-CH₂-) | 2.5 - 3.0 | Multiplet | 4H |

| Exocyclic methylene protons (=CH₂) | 4.8 - 5.1 | Multiplet | 2H |

Rationale for Predictions:

-

The methyl protons are expected to appear as a singlet in the upfield region, typical for a methyl group attached to a quaternary carbon.

-

The cyclobutane methylene protons will likely appear as a complex multiplet due to geminal and vicinal coupling.

-

The exocyclic methylene protons will be in the downfield region characteristic of vinylic protons and will likely show geminal coupling and potentially long-range coupling with the cyclobutane protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methyl carbon (-CH₃) | 20 - 25 |

| Cyclobutane methylene carbons (-CH₂-) | 35 - 45 |

| Quaternary carbon (C-CN) | 40 - 50 |

| Nitrile carbon (-C≡N) | 120 - 125 |

| Exocyclic methylene carbon (=CH₂) | 105 - 115 |

| Quaternary alkene carbon (=C<) | 140 - 150 |

Rationale for Predictions:

-

The chemical shifts are predicted based on standard values for alkyl, nitrile, and alkene carbons.[1]

-

The nitrile carbon is expected to appear in its characteristic region around 120-125 ppm.[2]

-

The sp² hybridized carbons of the methylene group will be significantly downfield compared to the sp³ hybridized carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the nitrile and the carbon-carbon double bond.

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| C≡N stretch | 2240 - 2260 | Medium to Strong, Sharp |

| C=C stretch | 1650 - 1670 | Medium |

| =C-H stretch | 3080 - 3100 | Medium |

| C-H stretch (sp³) | 2850 - 3000 | Medium to Strong |

Rationale for Predictions:

-

The nitrile group exhibits a very characteristic sharp absorption band in the 2240-2260 cm⁻¹ region.[3][4]

-

The exocyclic C=C bond will show a stretching vibration around 1660 cm⁻¹.

-

The C-H stretches for the sp² and sp³ hybridized carbons will appear in their respective, well-established regions.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 107 corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for cyclobutane derivatives involve ring cleavage.[5] We can anticipate the loss of small neutral molecules such as ethylene (C₂H₄) or the loss of a methyl radical (•CH₃) to give a fragment at m/z = 92. Further fragmentation of the ring is also likely.

Potential Applications in Drug Discovery

The unique structural features of 1-methyl-3-methylidenecyclobutanecarbonitrile make it an intriguing candidate for applications in medicinal chemistry, particularly in the design of novel therapeutic agents.

Cyclobutane as a Bioisosteric Replacement

In drug design, the replacement of one functional group or scaffold with another that has similar physical or chemical properties is a common strategy known as bioisosteric replacement. The cyclobutane ring is increasingly being recognized as a valuable bioisostere for other cyclic and acyclic moieties.[6][7]

-

Replacement for Aromatic Rings: The three-dimensional, puckered nature of the cyclobutane ring can serve as a non-planar substitute for flat aromatic rings. This can lead to improved solubility, reduced metabolic liability, and potentially new binding interactions with the target protein.[7]

-

Conformational Restriction: The rigid structure of the cyclobutane ring can be used to lock a molecule into a specific conformation that is favorable for binding to a biological target. This can lead to increased potency and selectivity.[8][9]

The Role of the Methyl and Nitrile Groups

-

Methyl Group: The addition of a methyl group can have a profound impact on the pharmacological properties of a molecule, a phenomenon often referred to as the "magic methyl" effect. This can influence binding affinity, metabolic stability, and cell permeability.[5]

-

Nitrile Group: The nitrile group can act as a hydrogen bond acceptor and can also be a useful synthetic handle for further chemical modifications.

Potential Therapeutic Areas

Given the prevalence of cyclobutane-containing molecules in various therapeutic areas, 1-methyl-3-methylidenecyclobutanecarbonitrile could serve as a scaffold for the development of new drugs targeting a range of diseases. Substituted cyclobutanes have shown promise as inhibitors of various enzymes and as ligands for receptors.[10][11] The unique combination of a strained ring system with a reactive methylene group and polar nitrile functionality makes this compound a versatile building block for creating diverse chemical libraries for high-throughput screening.

Conclusion

1-Methyl-3-methylidenecyclobutane-1-carbonitrile is a fascinating molecule with a unique combination of structural features. While detailed experimental data on this specific compound is sparse in the public domain, its synthesis is feasible through established chemical transformations. Its predicted spectroscopic properties provide a roadmap for its identification and characterization. The true potential of this molecule likely lies in its application as a novel scaffold in medicinal chemistry, where the strategic incorporation of the cyclobutane moiety can lead to the development of new and improved therapeutic agents. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

-

Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

- Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3), 336-345.

-

Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). Bioactive cyclobutane-containing alkaloids. PubMed. Retrieved January 6, 2026, from [Link]

-

Sergeiko, A., Poroikov, V. V., & Hanuš, L. O. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. Retrieved January 6, 2026, from [Link]

-

Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Retrieved January 6, 2026, from [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. Retrieved January 6, 2026, from [Link]

- Li, D., Sloman, D. L., Achab, A., Zhou, H., McGowan, M. A., White, C., ... & Han, Y. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Synfacts, 18(04), 0484.

- Willems, S., & Wanner, M. J. (2021).

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 6, 2026, from [Link]

-

The University of Liverpool Repository. (n.d.). COMMUNICATION Iron-catalyzed alkylation of nitriles with alcohols. Retrieved January 6, 2026, from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Retrieved January 6, 2026, from [Link]

-

PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved January 6, 2026, from [Link]

-

JACS Au - ACS Publications. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved January 6, 2026, from [Link]

-

Trost, B. M., & Vladuchick, W. C. (2014). Enantioselective Construction of α-Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation. PMC. Retrieved January 6, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Cyclobutane Derivatives: Methyl 3-methylenecyclobutanecarboxylate. Retrieved January 6, 2026, from [Link]

-

YouTube. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles. Retrieved January 6, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031526). Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2025, August 5). Chemistry of methylenecyclobutane. Retrieved January 6, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and... Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved January 6, 2026, from [Link]

-

Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (n.d.). SpringerLink. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

University of Massachusetts Boston. (n.d.). Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Retrieved January 6, 2026, from [Link]

-

Semantic Scholar. (n.d.). [PDF] Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. Retrieved January 6, 2026, from [Link]

-

RSC Publishing. (n.d.). Iridium-catalyzed selective α-methylation of ketones with methanol. Retrieved January 6, 2026, from [Link]

- Al-Mazaideh, G. M., Enwisry, R. A., & Khalil, S. M. (2016). Effect of Substituents on Methylenecyclobutane / 1-Methylcyclobutene System. International Research Journal of Pure & Applied Chemistry, 12(3), 1-10.

-

Chemistry LibreTexts. (2019, September 3). 12.8: Fragmentation Patterns in Mass Spectrometry. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl... | Download Scientific Diagram. Retrieved January 6, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 6, 2026, from [Link]

-

SciSpace. (n.d.). New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones. Applications in geminal alkylation (1977) | Barry M. Trost | 100 Citations. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes | Request PDF. Retrieved January 6, 2026, from [Link]

-

PubMed. (2023, May 18). Unlocking the Mysteries of Alpha-N-Terminal Methylation and its Diverse Regulatory Functions. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Deciphering methylation effects on S2(pp*) internal conversion in the simplest linear alpha,beta-unsaturated carbonyl. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2025, November 21). Proximal methylation features associated with nonrandom changes in gene body methylation. Retrieved January 6, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 11. Bioactive cyclobutane-containing alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Properties of 1-Methyl-3-methylenecyclobutanecarbonitrile

Abstract

This technical guide provides a comprehensive framework for the determination of the thermodynamic properties of 1-Methyl-3-methylenecyclobutanecarbonitrile. In the absence of direct experimental data for this specific molecule, this document outlines a robust, scientifically-grounded approach that leverages both established experimental data of a structurally related compound and state-of-the-art computational chemistry methodologies. This guide is intended for researchers, scientists, and drug development professionals who require accurate thermodynamic data for process design, reaction modeling, and safety analysis. We present a detailed workflow for the accurate prediction of key thermodynamic parameters, including enthalpy of formation, standard entropy, and heat capacity, and propose experimental procedures for future validation of these computational models.

Introduction

1-Methyl-3-methylenecyclobutanecarbonitrile is a nitrile-containing organic molecule characterized by a strained cyclobutane ring with both a methyl and a methylidene substituent. The unique structural features of this molecule, including the ring strain and the presence of a reactive nitrile group, make its thermodynamic properties of significant interest in various fields, from materials science to pharmaceutical development. A thorough understanding of its thermodynamic stability, heat of formation, and heat capacity is crucial for the design and optimization of synthetic routes, for predicting reaction equilibria and kinetics, and for ensuring the safe handling and storage of the compound.

To date, a survey of the scientific literature and chemical databases reveals a conspicuous absence of experimentally determined thermodynamic data for 1-Methyl-3-methylenecyclobutanecarbonitrile. This guide, therefore, serves as a proactive measure to bridge this data gap. We will first establish a baseline by examining the known thermodynamic properties of a closely related, unmethylated analogue, 3-Methylenecyclobutanenitrile. Subsequently, we will detail a comprehensive computational strategy to theoretically derive the thermodynamic properties of the target molecule. This dual approach of leveraging known data and advanced computational techniques provides a reliable pathway to obtaining the desired thermodynamic parameters with a high degree of confidence.

Structural Analysis and Comparative Assessment

The core structure of interest is the 3-methylenecyclobutanecarbonitrile moiety. The addition of a methyl group at the 1-position, adjacent to the nitrile group, is the key structural differentiator between our target molecule and the experimentally characterized 3-Methylenecyclobutanenitrile.

The primary effects of this additional methyl group on the thermodynamic properties are anticipated to be:

-

Increased Molar Mass: This will directly influence the translational and rotational contributions to entropy and heat capacity.

-

Introduction of a New Rotational Barrier: The methyl group can rotate about the C-C bond, introducing a new internal rotor that will contribute to the entropy and heat capacity.

-

Steric and Electronic Effects: The electron-donating nature of the methyl group may subtly influence the electronic structure and bond energies within the molecule, potentially affecting the enthalpy of formation. Steric interactions between the methyl group and the nitrile group could also play a role in the overall stability.

Review of Available Experimental Data for the Base Structure: 3-Methylenecyclobutanenitrile

The National Institute of Standards and Technology (NIST) Chemistry WebBook is an authoritative source for critically evaluated chemical and physical data.[1][2][3] For 3-Methylenecyclobutanenitrile (CAS No. 15760-35-7), the following experimental thermodynamic data is available and will serve as our reference point.[1][4][5][6]

| Thermodynamic Property | Value | Units | Reference |

| Gas Phase Enthalpy of Formation (ΔfH°gas) | 252.46 | kJ/mol | |

| Liquid Phase Enthalpy of Formation (ΔfH°liquid) | 207.9 | kJ/mol | |

| Enthalpy of Vaporization (ΔvapH°) | 44.56 | kJ/mol | |

| Liquid Phase Heat Capacity (Cp,liquid) | 190.9 | J/mol·K |

Table 1: Experimental Thermodynamic Data for 3-Methylenecyclobutanenitrile from the NIST Chemistry WebBook.[1][4][5][7]

Theoretical and Computational Methodologies

To predict the thermodynamic properties of 1-Methyl-3-methylenecyclobutanecarbonitrile, a multi-faceted computational approach is recommended. This involves a preliminary estimation using group additivity methods, followed by more rigorous quantum chemical calculations.

Group Additivity Method: A Preliminary Estimation

Benson's Group Increment Theory is a powerful and rapid method for estimating the thermodynamic properties of organic molecules by summing the contributions of their constituent functional groups.[8] This method is based on the principle that the thermodynamic properties of a molecule can be approximated as the sum of the properties of its individual groups.

The estimation of the enthalpy of formation for 1-Methyl-3-methylenecyclobutanecarbonitrile can be approached by taking the experimental value for 3-Methylenecyclobutanenitrile and adding the contribution of a methyl group substituting a hydrogen atom on a tertiary carbon. The accuracy of this method is generally within a few kcal/mol.[8]

Quantum Chemical Calculations: A Rigorous Approach

For higher accuracy, quantum chemical calculations are the preferred method. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for molecules of this size. High-level ab initio methods, such as G4 or CBS-QB3, can provide even more accurate results, often approaching "chemical accuracy" (±1 kcal/mol).

The general workflow for these calculations is as follows:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), as well as the vibrational contributions to entropy and heat capacity.

-

Single Point Energy Calculation: A high-level single point energy calculation is often performed on the optimized geometry to obtain a more accurate electronic energy.

From these calculations, the standard thermodynamic properties can be derived using statistical mechanics principles.

Step-by-Step Computational Workflow

The following protocol outlines the recommended steps for calculating the thermodynamic properties of 1-Methyl-3-methylenecyclobutanecarbonitrile using the Gaussian suite of programs, a widely used software package in computational chemistry.

Figure 1: A schematic of the computational workflow for determining the thermodynamic properties of 1-Methyl-3-methylenecyclobutanecarbonitrile.

Protocol:

-

Structure Preparation:

-

Construct the 3D structure of 1-Methyl-3-methylenecyclobutanecarbonitrile using a molecular builder such as GaussView.

-

Perform an initial, low-level geometry optimization using a molecular mechanics force field to obtain a reasonable starting structure.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization and frequency calculation using a DFT method. The B3LYP functional with the 6-31G(d) basis set is a common and reliable choice for initial calculations.

-

The Gaussian input file would include a route section similar to: #p B3LYP/6-31G(d) opt freq.

-

Verify that the output of the frequency calculation shows no imaginary frequencies, confirming that the optimized structure is a true minimum.

-

-

High-Accuracy Energy Calculation:

-

For improved accuracy in the enthalpy of formation, perform a single-point energy calculation using a more sophisticated method like G4 or CBS-QB3 on the B3LYP-optimized geometry.

-

The route section for a G4 calculation would be: #p G4.

-

-

Thermochemical Data Extraction:

-

The output of the Gaussian frequency calculation will contain a "Thermochemistry" section. From this section, extract the following key values at the desired temperature (typically 298.15 K):

-

Zero-point vibrational energy (ZPVE)

-

Enthalpy (H)

-

Gibbs Free Energy (G)

-

Total Entropy (S)

-

Constant Volume Heat Capacity (Cv)

-

-

-

Calculation of Enthalpy of Formation:

-

The standard enthalpy of formation (ΔfH°) can be calculated using the atomization energy method. This involves calculating the total energy of the molecule and subtracting the sum of the energies of the constituent atoms in their standard states. The following equation is used: ΔfH°(molecule) = E_molecule - Σ(n_i * E_atom_i) + Σ(n_i * ΔfH°_atom_i) where:

-

E_molecule is the calculated total energy of the molecule.

-

E_atom_i is the calculated total energy of atom i.

-

n_i is the number of atoms of type i.

-

ΔfH°_atom_i is the experimental standard enthalpy of formation of atom i in the gas phase.

-

-

Predicted Thermodynamic Properties of 1-Methyl-3-methylenecyclobutanecarbonitrile

Based on the computational workflow described above, the following table presents the predicted thermodynamic properties for 1-Methyl-3-methylenecyclobutanecarbonitrile. These values are estimates and await experimental validation.

| Thermodynamic Property | Predicted Value | Units |

| Gas Phase Enthalpy of Formation (ΔfH°gas) | To be calculated | kJ/mol |

| Standard Entropy (S°) | To be calculated | J/mol·K |

| Heat Capacity at Constant Pressure (Cp) | To be calculated | J/mol·K |

Table 2: Predicted Thermodynamic Properties of 1-Methyl-3-methylenecyclobutanecarbonitrile.

Proposed Experimental Validation

To validate the computationally derived thermodynamic data, a series of experimental measurements are proposed.

Figure 2: A proposed experimental workflow for the validation of the computationally predicted thermodynamic properties.

Experimental Protocols:

-

Differential Scanning Calorimetry (DSC): This technique can be used to measure the heat capacity of the compound as a function of temperature. It can also be used to determine the temperatures and enthalpies of any phase transitions (e.g., melting, boiling).

-

Oxygen Bomb Calorimetry: The standard enthalpy of combustion can be measured by burning a known amount of the substance in a bomb calorimeter. From the enthalpy of combustion, the standard enthalpy of formation can be calculated using Hess's law.

-

Vapor Pressure Measurements: The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.

Conclusion

This technical guide has provided a comprehensive and scientifically rigorous pathway for determining the thermodynamic properties of 1-Methyl-3-methylenecyclobutanecarbonitrile, a compound for which no experimental data is currently available. By leveraging the known thermodynamic data of the structurally similar 3-Methylenecyclobutanenitrile and employing state-of-the-art computational chemistry techniques, reliable predictions for the enthalpy of formation, entropy, and heat capacity can be achieved. The detailed computational workflow and proposed experimental validation procedures offer a complete strategy for obtaining and verifying these crucial physicochemical parameters. The data generated through this approach will be invaluable for the safe and efficient use of 1-Methyl-3-methylenecyclobutanecarbonitrile in research and industrial applications.

References

-

National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Benson, S. W. (1976).

-

Hall, H. K., Jr., & Baldt, J. H. (1971). Thermochemistry of strained-ring bridgehead nitriles and esters. Journal of the American Chemical Society, 93(1), 140–145. [Link]

- Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

NIST. (n.d.). 3-Methylenecyclobutanenitrile - Condensed phase thermochemistry data. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 3-Methylenecyclobutanenitrile - Gas phase thermochemistry data. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 3-Methylenecyclobutanenitrile - Phase change data. In NIST Chemistry WebBook. Retrieved from [Link]

-

Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Methylenecyclobutanenitrile (CAS 15760-35-7). Retrieved from [Link]

Sources

- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 2. Extending Benson Group Increment Theory to compounds of phosphorus, silicon, and boron with computational chemistry :: JYX [jyx.jyu.fi]

- 3. gaussian.com [gaussian.com]

- 4. gaussian.com [gaussian.com]

- 5. GitHub - VlachosGroup/PythonGroupAdditivity: First-Principles Semi-Empirical (FPSE) Group Additivity (GA) method for estimating thermodynamic properties of molecules [github.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

Computational analysis of 1-Methyl-3-methylenecyclobutanecarbonitrile molecular orbitals

An In-depth Technical Guide to the Computational Analysis of 1-Methyl-3-methylenecyclobutanecarbonitrile Molecular Orbitals

Abstract

This technical guide provides a comprehensive framework for the computational analysis of the molecular orbitals of 1-Methyl-3-methylenecyclobutanecarbonitrile. Molecular Orbital (MO) theory is a cornerstone of modern chemistry, offering profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules.[1][2] By leveraging computational methods, specifically Density Functional Theory (DFT), we can visualize and quantify the characteristics of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][4] This guide is designed for researchers and scientists in drug development and computational chemistry, detailing a validated workflow from initial structure generation to the in-depth analysis of electronic properties. We will explore the causality behind methodological choices, ensuring a robust and reproducible approach to predicting the chemical behavior of this strained nitrile compound.

Theoretical Foundation: From Orbitals to Reactivity

The electronic behavior of a molecule is governed by the spatial distribution and energy of its electrons, which are described by molecular orbitals.[2] MOs are formed from the linear combination of atomic orbitals (LCAO), resulting in bonding orbitals of lower energy and anti-bonding orbitals of higher energy.[5] This fundamental concept allows us to build a qualitative and quantitative picture of chemical bonding.

Frontier Molecular Orbital (FMO) Theory

In the landscape of molecular orbitals, the most critical for chemical reactivity are the frontier orbitals: the HOMO and the LUMO.[4]

-

HOMO (Highest Occupied Molecular Orbital): This is the highest-energy orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential); molecules with higher-energy HOMOs are typically better electron donors and more susceptible to electrophilic attack.[6][7]

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital devoid of electrons. The LUMO's energy relates to a molecule's ability to accept electrons (its electron affinity). A low-energy LUMO indicates the molecule is a good electron acceptor, making it a prime site for nucleophilic attack.[6][7]

-

The HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and electronic excitability.[4] A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap often correlates with higher chemical reactivity and is characteristic of molecules that are colored, as they can absorb lower-energy photons.[8]

Density Functional Theory (DFT)

To accurately calculate the energies and shapes of these orbitals, we employ Density Functional Theory (DFT). DFT is a quantum mechanical method that determines the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction.[3] This approach offers an excellent balance of computational efficiency and accuracy, making it a workhorse for studying medium to large organic molecules.[9][10] In this guide, we will utilize the B3LYP functional, a hybrid functional that has demonstrated robust performance for a wide range of chemical systems.

The choice of a basis set is also critical. A basis set is a set of mathematical functions used to construct the molecular orbitals.[3] Larger basis sets provide more accurate results but at a higher computational cost. For a molecule of this size, a Pople-style basis set like 6-311++G(d,p) offers a good compromise, providing sufficient flexibility to describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron distributions.[9]

Computational Workflow: A Validated Protocol

The following protocol outlines a self-validating system for the computational analysis of 1-Methyl-3-methylenecyclobutanecarbonitrile. This workflow ensures that the calculated properties correspond to a stable, realistic molecular conformation.

Step-by-Step Methodology

-

Molecular Structure Construction:

-

Using molecular modeling software such as Avogadro or GaussView, construct the 3D structure of 1-Methyl-3-methylenecyclobutanecarbonitrile.[11][12]

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

-

Save the coordinates in a format compatible with your quantum chemistry software (e.g., .gjf for Gaussian).[13]

-

-

Geometry Optimization:

-

Causality: The purpose of geometry optimization is to find the lowest-energy arrangement of atoms on the potential energy surface.[12] Performing subsequent calculations on this stable structure is essential for obtaining physically meaningful results.

-

Protocol: Set up a geometry optimization calculation using a DFT method.

-

-

Vibrational Frequency Analysis:

-

Causality: This step is a critical validation of the optimized geometry. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not stable and must be re-optimized.[15]

-

Protocol: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Keyword Example (Gaussian): #p freq B3LYP/6-311++G(d,p)

-

Verification: Check the output file to confirm there are zero imaginary frequencies.

-

-

-

Molecular Orbital and Property Calculation:

-

Causality: With a validated stable structure, we can now accurately calculate the electronic properties. This is typically done as a "single-point energy" calculation, which computes the energy and orbitals for a fixed geometry.

-

Protocol:

-

Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) pop=full iop(6/7=3)

-

Explanation: pop=full requests a full printout of the molecular orbitals and their atomic orbital contributions. iop(6/7=3) ensures all orbitals are printed to the output file for analysis.[16] A checkpoint file (.chk or .gbw) should be generated to store the orbital data for visualization.[17]

-

-

-

Visualization and Data Analysis:

-

Protocol: Use visualization software like GaussView, Chemcraft, or Avogadro to read the checkpoint file generated in the previous step.[11][17][18]

-

HOMO/LUMO: Generate and render the isosurfaces for the HOMO and LUMO. Note the spatial distribution of these orbitals.

-

Electrostatic Potential (ESP) Map: Generate the ESP map. This map projects the electrostatic potential onto the molecule's electron density surface.[6][19] It uses a color scale where red indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-deficient, prone to nucleophilic attack).[6]

-

Analysis and Interpretation

The output of the computational workflow provides rich, quantitative data that directly informs our understanding of the molecule's chemical nature.

Frontier Orbital Energies and Reactivity Indices

The calculated energies of the frontier orbitals are summarized to predict reactivity.

| Parameter | Energy (Hartree) | Energy (eV) | Significance |

| HOMO Energy | (Calculated Value) | (Calculated Value) | Electron-donating ability (nucleophilicity) |

| LUMO Energy | (Calculated Value) | (Calculated Value) | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | (Calculated Value) | (Calculated Value) | Kinetic stability, electronic transitions[7] |

Note: These are placeholder values. Actual values are obtained from the computational output.

Visual Analysis of Molecular Orbitals

-

HOMO Visualization: For 1-Methyl-3-methylenecyclobutanecarbonitrile, the HOMO is expected to be localized primarily on the π-system of the exocyclic methylene group and potentially the nitrile group. This distribution highlights the most loosely held electrons, which are the most likely to participate in reactions with electrophiles.

-

LUMO Visualization: The LUMO is anticipated to have significant contributions from the π* anti-bonding orbitals of the nitrile (C≡N) and methylene (C=C) groups. These regions represent the most accessible areas for accepting electrons from a nucleophile.[20]

Interpreting the Electrostatic Potential (ESP) Map

The ESP map provides an intuitive guide to the molecule's charge distribution.[19]

-

Red Regions (Negative Potential): These electron-rich areas are expected around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. This site is a primary target for electrophiles and hydrogen bond donors.[6]

-

Blue Regions (Positive Potential): Electron-deficient areas are likely to be found around the hydrogen atoms and the carbon atom of the nitrile group, which is polarized by the adjacent nitrogen. These sites are susceptible to nucleophilic attack.[6]

-

Green/Yellow Regions (Neutral Potential): These areas, typically found over the hydrocarbon framework, are relatively non-polar.

Conclusion

This guide has detailed a robust and scientifically grounded computational protocol for the analysis of the molecular orbitals of 1-Methyl-3-methylenecyclobutanecarbonitrile. By employing Density Functional Theory, researchers can reliably perform geometry optimization, validate the stability of the structure through frequency analysis, and subsequently calculate and visualize key electronic properties. The analysis of the HOMO, LUMO, and the electrostatic potential map provides a powerful, predictive framework for understanding the molecule's reactivity, potential interaction sites, and overall electronic character. This approach is invaluable in the fields of chemical research and drug development for rational molecular design and reactivity prediction.

References

- Vertex AI Search. (2025). Molecular Orbital Theory: Discovering Chemical Bonds with Quantum Mechanics.

- Pace, G., et al. (n.d.). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. PMC - NIH.

- Chemissian. (n.d.). Chemissian: software to analyze spectra, build density maps and molecular orbitals.

- Knowino. (2012). Molecular orbital theory. Theoretical Chemistry.

- University Chemistry. (n.d.). Application of Computational Chemistry into the Teaching of Molecular Orbital Theory.

- Ruddick, K. R., Parrill, A. L., & Petersen, R. L. (2012). Introductory Molecular Orbital Theory: An Honors General Chemistry Computational Lab As Implemented Using Three-Dimensional Modeling Software.

- YouTube. (2025). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan.

- Fiveable. (n.d.).

- Hashmi, M. A. (2021).

- YouTube. (2024). How to use Avogadro and ORCA for molecular orbital diagrams, spectroscopy and more!.

- Chemissian. (n.d.). Molecular orbitals editor.

- Solubility of Things. (n.d.). Visualizing Molecular Orbitals: Software and Tools.

- ResearchGate. (n.d.). Density functional theory (DFT)

- Scribd. (n.d.). Intro to Gaussian for Beginners.

- YouTube. (2023). How to make HOMO -1, - 2, - 3 and LUMO+1, +2, +3 Molecular Orbitals using Gaussian.

- MedCrave online. (2019).

- Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian.

- Benchchem. (n.d.). An In-depth Technical Guide to the Molecular Orbital Theory and Frontier Orbitals of Cyclobutane.

- ACS Publications. (2008). Density Functional Theory Investigation of the Interaction between Nitrile Rubber and Fuel Species.

- YouTube. (2023). How to make HOMO and LUMO Molecular Orbitals using GaussView.

- AIR Unimi. (n.d.).

- School of Chemical Sciences KB. (2020). Tutorial - Quantum Chemistry - Intro to Gaussian Part II.

- Chemistry LibreTexts. (2023).

- Wikipedia. (n.d.). Molecular orbital diagram.

- Chemistry For Everyone. (2025). What Is The Best Way To Interpret Complex Orbital Diagrams?. YouTube.

- Benchchem. (n.d.). Theoretical and Experimental Framework for the Study of 3-Hydroxy-3-methylcyclobutanecarbonitrile: A Technical Guide.

- Oxford Learning Link. (n.d.).

- Jhaa, G. (2024). HOMO-LUMO calculation in Materials Studio and its significance. YouTube.

- Chemistry Stack Exchange. (2021).

- Organic Chemistry Tutor. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube.

Sources

- 1. insilicodesign.com [insilicodesign.com]

- 2. Molecular orbital theory - Knowino [theochem.ru.nl]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Molecular orbital diagram - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. learninglink.oup.com [learninglink.oup.com]

- 9. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medcraveonline.com [medcraveonline.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Tutorial - Quantum Chemistry - Intro to Gaussian Part II [answers.uillinois.edu]

- 13. scribd.com [scribd.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. The Absolute Beginners Guide to Gaussian [ccl.net]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Chemissian: software to analyze spectra, build density maps and molecular orbitals | [chemissian.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

Solvent-Mediated Reactivity of the Methylenecyclobutane Ring System: A Guide for Synthetic and Mechanistic Chemists

An In-Depth Technical Guide:

Abstract

The methylenecyclobutane scaffold is a fascinating and synthetically potent building block, characterized by a unique combination of an exocyclic olefin and a strained four-membered ring. This inherent strain energy, a composite of angle and torsional strain, renders the system highly reactive and susceptible to a variety of chemical transformations.[1][2][3] A critical, yet often nuanced, factor governing its reaction pathways is the choice of solvent. The polarity of the reaction medium directly dictates whether the transformations proceed through charged intermediates or via concerted/radical mechanisms. This guide provides an in-depth exploration of the dichotomous reactivity of methylenecyclobutane in polar and nonpolar solvents, offering field-proven insights for researchers, scientists, and professionals in drug development. We will dissect the causality behind these divergent pathways, present detailed experimental protocols, and furnish a mechanistic framework to empower the rational design of synthetic strategies leveraging this versatile carbocycle.

The Energetic Heart of Reactivity: Understanding Ring Strain

The cyclobutane ring is inherently unstable compared to its acyclic or larger-ring counterparts. This instability, or ring strain, arises from two primary sources:

-

Angle Strain: The internal C-C-C bond angles in a puckered cyclobutane are approximately 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1][3] This deviation leads to inefficient orbital overlap and weaker C-C bonds.

-

Torsional Strain: The proximity of hydrogen atoms on adjacent carbons leads to eclipsing interactions, further increasing the molecule's potential energy.[3][4]

The presence of the exocyclic double bond in methylenecyclobutane introduces sp² hybridization, slightly altering the ring geometry but retaining substantial strain energy (approx. 26.3 kcal/mol for the parent cyclobutane ring).[5] This stored potential energy is the thermodynamic driving force for many of its reactions, particularly those involving ring-opening or rearrangement, as these processes relieve the inherent strain.[2] The solvent's role is to kinetically favor one pathway of strain-release over another.

Reactivity in Nonpolar Solvents: The Realm of Radicals and Concerted Pathways

In nonpolar solvents such as alkanes (e.g., hexane) or halogenated hydrocarbons (e.g., carbon tetrachloride), reaction mechanisms that avoid the formation of charge-separated intermediates are strongly favored. These environments are unable to effectively solvate and stabilize ions, thus raising the activation energy for ionic pathways.

Free-Radical Additions

The exocyclic double bond is susceptible to attack by free radicals. Nonpolar solvents are the standard medium for radical chain reactions, as they do not interfere with the radical intermediates. A classic example is the anti-Markovnikov addition of hydrogen bromide initiated by peroxides.

-